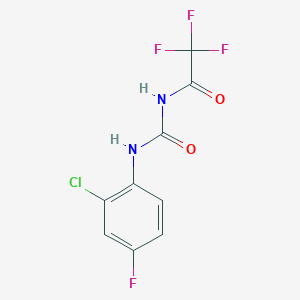![molecular formula C17H13F6NO3 B284257 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFEPA is a member of the acetamide family and is synthesized using a specific method.
Mechanism of Action
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have potential therapeutic applications in cancer treatment, as they can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been shown to be a potent HDAC inhibitor and can induce apoptosis in cancer cells by increasing the acetylation of histones.
Biochemical and Physiological Effects:
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have several biochemical and physiological effects. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a potent HDAC inhibitor and can induce apoptosis in cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for cancer treatment. However, one of the limitations of using 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
Future Directions
There are several future directions for research on 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells and induce apoptosis, but more research is needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to inhibit the production of pro-inflammatory cytokines, but more research is needed to determine its potential as a therapeutic agent for inflammatory diseases. Finally, more research is needed to fully understand the mechanisms of action of 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide and its potential applications in other areas of scientific research.
Synthesis Methods
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide is synthesized using a specific method that involves the reaction of 2,2,2-trifluoro-N-(2-hydroxyethyl)acetamide with 2-phenoxyethanol and 5-(trifluoromethyl)phenylboronic acid. This reaction is catalyzed by palladium on carbon and occurs in the presence of potassium carbonate. The resulting product is then purified using column chromatography to obtain 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide.
Scientific Research Applications
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C17H13F6NO3 |
|---|---|
Molecular Weight |
393.28 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H13F6NO3/c18-16(19,20)11-6-7-14(13(10-11)24-15(25)17(21,22)23)27-9-8-26-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,24,25) |
InChI Key |
ZTJWVKSUOHWBLZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(2,4-difluorophenyl)carbamoyl]-2,2,2-trifluoroacetamide](/img/structure/B284187.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)





